4-(Dimethylamino)-2-methylphenol
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Overview
Description
4-(Dimethylamino)-2-methylphenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C8H11NO and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in generating methemoglobin, making it useful in certain medical treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methylphenol typically involves the reaction of 4-nitro-2-methylphenol with dimethylamine. The process begins with the reduction of 4-nitro-2-methylphenol to 4-amino-2-methylphenol, which is then reacted with dimethylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine and chloromethane are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-(Dimethylamino)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Applied in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The primary mechanism of action of 4-(Dimethylamino)-2-methylphenol involves the generation of methemoglobin. This compound catalyzes the transfer of electrons from ferrohemoglobin to oxygen, forming methemoglobin. Methemoglobin then binds to cyanide ions, preventing them from inhibiting cellular respiration .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-Dimethylaminoantipyrine
- 4,5-Bis(dimethylamino)quinolines
Uniqueness
4-(Dimethylamino)-2-methylphenol is unique due to its dual functional groups (phenol and amine), which confer distinct chemical reactivity and biological activity. Its ability to generate methemoglobin sets it apart from other similar compounds, making it particularly valuable in medical applications .
Biological Activity
4-(Dimethylamino)-2-methylphenol, also known as DMAMP, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with DMAMP, highlighting its synthesis, mechanisms of action, and therapeutic implications based on recent studies.
This compound is a phenolic compound characterized by the presence of a dimethylamino group at the para position relative to the hydroxyl group. The synthesis of DMAMP typically involves the alkylation of 2-methylphenol with dimethylamine, resulting in a compound that possesses both hydrophilic and lipophilic characteristics.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of DMAMP and its derivatives. Research indicates that compounds containing the dimethylamino moiety exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a study reported that DMAMP derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM .
Anticancer Potential
The anticancer properties of DMAMP have been explored through various in vitro assays. A recent study investigated the cytotoxic effects of DMAMP on several cancer cell lines, revealing that it exhibits significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Cytotoxicity of DMAMP on Different Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
HT-29 (Colon) | 15.0 |
A549 (Lung) | 20.0 |
Enzyme Inhibition
DMAMP has shown promise as an inhibitor of specific enzymes relevant in disease pathways. For example, it has been evaluated for its inhibitory effects on JNK1 (c-Jun N-terminal kinase), which plays a crucial role in cell proliferation and apoptosis. Molecular docking studies suggest that DMAMP binds effectively to the active site of JNK1, indicating its potential as a therapeutic agent in conditions where JNK1 is implicated .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study published in Suleyman Demirel University Journal, researchers synthesized a derivative of DMAMP and evaluated its anticancer activity against five different cancer cell lines. The results indicated that the compound significantly inhibited cell growth, with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of DMAMP derivatives against clinical isolates of bacteria. The study found that certain derivatives exhibited potent bactericidal activity, outperforming conventional antibiotics like ciprofloxacin in specific strains .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(dimethylamino)-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(10(2)3)4-5-9(7)11/h4-6,11H,1-3H3 |
InChI Key |
KBZBYSDLNIZSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)O |
Origin of Product |
United States |
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